4-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a fluorinated benzene ring linked to a phenylamine group substituted with a pyridazine-pyrazole hybrid heterocycle. Its structure combines electron-withdrawing (fluoro) and electron-donating (amino) groups, which may enhance binding interactions in biological systems. The pyridazine core, a less common heterocycle compared to pyrimidine or pyrazole, offers unique electronic properties that could influence solubility, stability, and target selectivity.
Properties
IUPAC Name |
4-fluoro-N-[4-[[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN6O2S/c1-14-12-13-27(25-14)20-11-10-19(23-24-20)22-16-4-6-17(7-5-16)26-30(28,29)18-8-2-15(21)3-9-18/h2-13,26H,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKWMZHVCLKMJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
Key Compounds Identified in Evidence:
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Core Structure: Pyrazolo-pyrimidine fused with chromenone. Substituents: Dual fluoro groups, methyl sulfonamide. Molecular Weight: 589.1 g/mol .
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide ()
- Core Structure : Pyrazole linked to chlorophenyl.
- Substituents : Chloro (electron-withdrawing), methyl.
- Molecular Weight : ~355.8 g/mol (calculated for C₁₆H₁₄ClN₃O₂S).
N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide () Core Structure: Pyrimidine with diethylamino and methyl groups. Substituents: Methoxy (electron-donating). Molecular Weight: ~439.5 g/mol (calculated for C₂₀H₂₅N₅O₃S).
3-[4-[(5-cyclopropyl-1H-pyrazol-3-yl)amino]-5-methyl-pyrimidin-2-yl]benzenesulfonamide () Core Structure: Pyrimidine-pyrazole hybrid. Substituents: Cyclopropyl (steric bulk), methyl.
4-fluoro-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide ()
- Core Structure : Fluorobenzyl-substituted pyrazole.
- Substituents : Dual fluoro groups.
- Molecular Weight : ~356.3 g/mol (calculated for C₁₆H₁₂F₂N₃O₂S).
Structural Comparison Table:
Physicochemical Properties
- Melting Points: Compound: 175–178°C . Compound: Not explicitly stated, but fluorinated analogs typically exhibit higher melting points due to increased polarity.
- Solubility : Pyridazine (target) is more polar than pyrimidine () but less lipophilic than pyrazole (). Fluorine substituents enhance membrane permeability but may reduce aqueous solubility.
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